molecular formula C9H10FN B13421133 5-Fluoro-2-(prop-2-en-1-yl)aniline CAS No. 477983-59-8

5-Fluoro-2-(prop-2-en-1-yl)aniline

Cat. No.: B13421133
CAS No.: 477983-59-8
M. Wt: 151.18 g/mol
InChI Key: XMLSDKIAHYPSFH-UHFFFAOYSA-N
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Description

Benzenamine, 5-fluoro-2-(2-propenyl)-: is an organic compound with the molecular formula C9H10FN It is a derivative of benzenamine, where the amino group is substituted at the 5-position with a fluorine atom and at the 2-position with a propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of benzenamine, 5-fluoro-2-(2-propenyl)- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are generally mild, with temperatures ranging from 50°C to 100°C.

Industrial Production Methods: Industrial production of benzenamine, 5-fluoro-2-(2-propenyl)- often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 5-fluoro-2-(2-propenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of benzenamine, 5-fluoro-2-(2-propenyl)-.

    Nucleophilic Addition: Products include adducts formed by the addition of nucleophiles to the propenyl group.

Mechanism of Action

The mechanism of action of benzenamine, 5-fluoro-2-(2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and propenyl group can influence the compound’s binding affinity and specificity. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • Benzenamine, 4-fluoro-2-(2-propenyl)-
  • Benzenamine, 5-chloro-2-(2-propenyl)-
  • Benzenamine, 5-fluoro-2-(2-butenyl)-

Comparison: Benzenamine, 5-fluoro-2-(2-propenyl)- is unique due to the specific positioning of the fluorine and propenyl groups. This structural arrangement can result in different reactivity and interaction profiles compared to similar compounds. For example, the presence of a fluorine atom at the 5-position can enhance the compound’s stability and resistance to metabolic degradation, making it more suitable for certain applications .

Properties

CAS No.

477983-59-8

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

5-fluoro-2-prop-2-enylaniline

InChI

InChI=1S/C9H10FN/c1-2-3-7-4-5-8(10)6-9(7)11/h2,4-6H,1,3,11H2

InChI Key

XMLSDKIAHYPSFH-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=C(C=C1)F)N

Origin of Product

United States

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